
(3S)-2,5-dimethylhexa-1,5-dien-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-2,5-dimethylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C8H14O It is a chiral alcohol with two methyl groups and a double bond in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2,5-dimethylhexa-1,5-dien-3-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of 2,5-dimethyl-1,5-hexadiene with a suitable Grignard reagent, followed by hydrolysis, can yield the desired alcohol. The reaction conditions typically involve anhydrous solvents and low temperatures to ensure the stability of the intermediates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of precursors or the use of biocatalysts to achieve the desired stereochemistry. The choice of method depends on factors such as cost, scalability, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(3S)-2,5-dimethylhexa-1,5-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to yield a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 2,5-dimethyl-1,5-hexadien-3-one, while reduction can produce 2,5-dimethylhexanol.
Scientific Research Applications
(3S)-2,5-dimethylhexa-1,5-dien-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its chiral nature makes it useful in studies of enzyme selectivity and stereospecific reactions.
Industry: It can be used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which (3S)-2,5-dimethylhexa-1,5-dien-3-ol exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The specific pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
®-2,5-Dimethyl-1,5-hexadien-3-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2,5-Dimethyl-2,4-hexadien-1-ol: A structural isomer with different reactivity and applications.
2,5-Dimethyl-1,5-hexadiene: The parent diene, lacking the hydroxyl group.
Uniqueness
(3S)-2,5-dimethylhexa-1,5-dien-3-ol is unique due to its chiral nature and the presence of both double bonds and a hydroxyl group. This combination of features makes it versatile for various chemical transformations and applications.
Properties
IUPAC Name |
(3S)-2,5-dimethylhexa-1,5-dien-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6(2)5-8(9)7(3)4/h8-9H,1,3,5H2,2,4H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMFDURNWCUKNS-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


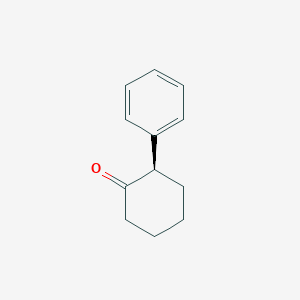
![(3S)-3-[(E)-non-1-enyl]oxolane-2,5-dione](/img/structure/B8253625.png)
![(1S)-6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane](/img/structure/B8253628.png)

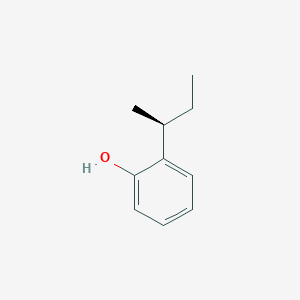
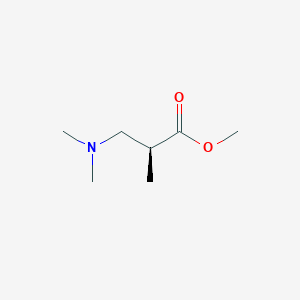

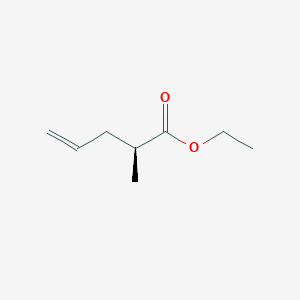
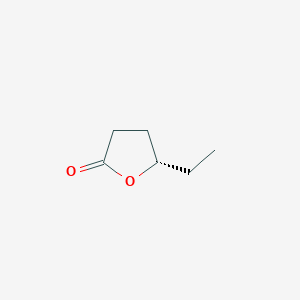
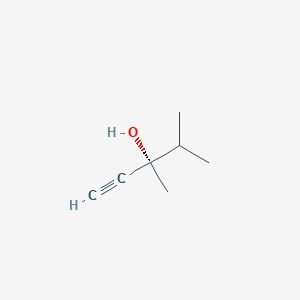

![[(2S)-pentan-2-yl]benzene](/img/structure/B8253681.png)
